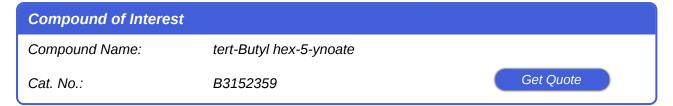


Commercial Sourcing and Applications of tert-Butyl hex-5-ynoate: A Technical Guide

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For researchers and professionals in drug development and organic synthesis, **tert-Butyl hex-5-ynoate** (CAS No. 73448-14-3) is a valuable chemical intermediate. Its terminal alkyne functionality and the protecting tert-butyl ester group make it a versatile building block in a variety of chemical transformations. This guide provides an in-depth overview of its commercial availability and key experimental applications.

Commercial Supplier Overview

The acquisition of high-quality starting materials is a critical first step in any research endeavor. A summary of commercial suppliers for **tert-Butyl hex-5-ynoate** is presented below, with data on available quantities, purity, and pricing to facilitate comparison.



Supplier	Product Code/SKU	Purity	Available Quantities	Price (USD)
Aladdin	T134821	Not Specified	100mg, 250mg, 1g	\$36.90 - \$155.90
BLD Pharm	BD134821	Not Specified	Inquire	Inquire
Chemsrc	73448-14-3	Not Specified	100mg, 250mg, 1g, 5g	Inquire
Fluorochem	F534819	>95.0%	1g	Inquire
Novachem	F534819-1G	>95.0%	1 g	Inquire
Sunway Pharm Ltd	CB77129	97%	100mg, 250mg, 1g, 5g	\$19.00 - \$424.00
Sigma-Aldrich	AMBH2D6FC760	95%	100mg, 250mg, 1g, 5g, 10g, 25g	\$17.25 - \$1,380.00

Note: Pricing and availability are subject to change. Some suppliers may require inquiries for current pricing and stock status.

Experimental Protocols and Applications

The utility of **tert-Butyl hex-5-ynoate** lies in the reactivity of its terminal alkyne. This functional group readily participates in cornerstone reactions of modern organic synthesis, including palladium-catalyzed cross-coupling reactions and copper-catalyzed cycloadditions.

Sonogashira Coupling: A Representative Protocol

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] The following is a general protocol for a palladium-catalyzed Sonogashira reaction, which can be adapted for **tert-Butyl hex-5-ynoate**. [2]

Materials:

tert-Butyl hex-5-ynoate



- Aryl or vinyl halide (e.g., iodobenzene)
- Palladium catalyst (e.g., PdCl₂(PPh₃)₂)[2]
- Copper(I) iodide (CuI)[2]
- Amine base (e.g., N,N-diisopropylethylamine DIPEA)[2]
- Anhydrous solvent (e.g., N-methyl-2-pyrrolidone NMP)[2]
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., 0.05 eq), and Cul (e.g., 0.05 eq).[2]
- Add the anhydrous solvent (NMP) and the amine base (DIPEA, e.g., 1.5 eq).[2]
- Introduce the **tert-Butyl hex-5-ynoate** (1.0 eq) to the reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).[2]
- Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).
- Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired coupled product.



Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The copper-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[3][4] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[4] A general protocol for the CuAAC reaction is as follows.[5]

Materials:

- tert-Butyl hex-5-ynoate
- Organic azide
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate)
- Solvent (e.g., a mixture of t-BuOH and water)

Procedure:

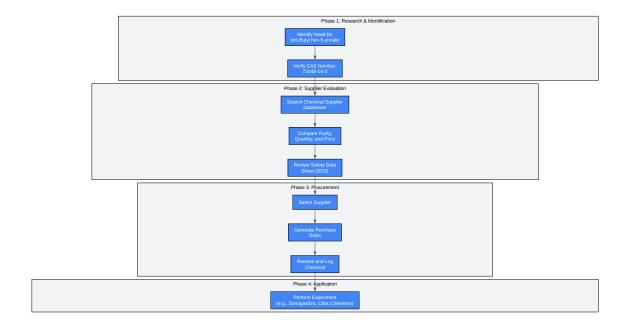
- In a reaction vessel, dissolve the tert-Butyl hex-5-ynoate and the organic azide in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of copper(II) sulfate in water.
- To the solution containing the alkyne and azide, add the copper(II) sulfate solution followed by the sodium ascorbate solution to initiate the reaction. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.[5]
- Stir the reaction at room temperature and monitor its progress. These reactions are often complete within a few hours.
- Upon completion, the product can be isolated by extraction with an organic solvent.



• Further purification, if necessary, can be achieved by column chromatography.

Logical Workflow for Procurement

The process of acquiring a chemical for research purposes follows a logical progression from initial identification to final delivery and use. This workflow ensures that the correct compound is sourced efficiently and safely.



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Caption: Procurement workflow for **tert-Butyl hex-5-ynoate**.

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